2-Acetoxy-3'-phenoxybenzophenone
Description
2-Acetoxy-3'-phenoxybenzophenone (CAS: 890099-37-3) is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 2-position of one benzene ring and a phenoxy group (-OPh) at the 3'-position of the adjacent ring. However, further studies are required to elucidate its reactivity and functional roles.
Properties
IUPAC Name |
[2-(3-phenoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-20-13-6-5-12-19(20)21(23)16-8-7-11-18(14-16)25-17-9-3-2-4-10-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERRCAYSOKWCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641572 | |
| Record name | 2-(3-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-37-3 | |
| Record name | 2-(3-Phenoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 3’-phenoxybenzophenone. One common method is the reaction of 3’-phenoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetoxy derivative.
Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-3’-phenoxybenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: 2-Acetoxy-3’-phenoxybenzophenone can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives, where the acetoxy group is converted to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
Chemistry
- Intermediate for Organic Synthesis : 2-Acetoxy-3'-phenoxybenzophenone serves as a valuable intermediate in synthesizing more complex organic molecules, facilitating the development of new compounds in medicinal chemistry.
- Reactivity Studies : The compound can undergo various reactions, including oxidation (to form quinone derivatives), reduction (to produce hydroxy derivatives), and nucleophilic substitution reactions at the acetoxy group.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, influencing metabolic pathways. Its interactions with biological targets are crucial for understanding its potential therapeutic applications.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress, making it relevant for research in aging and disease prevention.
- Anticancer Properties : Investigations have shown that this compound can induce apoptosis in cancer cells, particularly breast cancer cells, suggesting its potential as an anticancer agent.
- Antimicrobial Effects : The compound exhibits activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.
Industrial Applications
- UV Stabilizer : Due to its ability to absorb UV radiation, this compound is utilized as a UV stabilizer in various materials, including plastics and coatings, enhancing their durability against UV-induced degradation.
- Polymer Production : The compound is also employed in producing polymers where its properties can enhance the performance characteristics of the final product.
Anticancer Activity Study
A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways. This research established a dose-response relationship using various concentrations of the compound.
Antimicrobial Study
Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-phenoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Purity (%) |
|---|---|---|---|---|---|---|
| 2-Acetoxy-3'-phenoxybenzophenone | 890099-37-3 | Not provided | 332.35 | Not available | Not available | 90.0 |
| 2-Acetoxy-3',4'-methylbenzophenone | 890099-12-4 | C₁₇H₁₆O₃ | 268.31 | 431.7 | 1.1 | Not stated |
| 2-Acetoxy-3',5'-dichlorobenzophenone | 890098-86-9 | C₁₅H₁₀Cl₂O₃ | 309.14 | 459.7 | Not available | Not stated |
| 4-Acetoxy-3'-phenoxybenzophenone | 890099-58-8 | Not provided | Not available | Not available | Not available | 100.0 |
Research Findings on Substituent Effects
Boiling Point Trends : Dichloro derivatives exhibit higher boiling points than methyl-substituted analogues, attributed to increased molecular weight and stronger van der Waals forces .
Biological Activity
2-Acetoxy-3'-phenoxybenzophenone (CAS No. 890099-37-3) is an organic compound belonging to the benzophenone family, characterized by its unique structure that includes both acetoxy and phenoxy groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O4. The presence of an acetoxy group at the 2-position and a phenoxy group at the 3'-position significantly influences its chemical reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H14O4 |
| Molecular Weight | 270.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Interaction : Benzophenone derivatives are known to modulate enzyme activity, potentially influencing metabolic pathways.
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the therapeutic potential of this compound.
- Absorption : The acetoxy group may enhance lipophilicity, improving membrane permeability.
- Metabolism : Potential metabolic pathways include hydrolysis of the acetoxy group, leading to biologically active metabolites.
- Excretion : The elimination route may involve conjugation reactions, facilitating renal excretion.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that benzophenone derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : In vitro studies suggest that it may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways. The study utilized various concentrations to establish a dose-response relationship.
- Antimicrobial Study : Another research effort focused on evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
